4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
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Overview
Description
4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3-fluorobenzophenone is a synthetic organic compound characterized by a complex spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone typically involves a multi-step process:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, through a cyclization reaction of appropriate precursors under controlled conditions.
Attachment of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzophenone derivative, such as 3-fluorobenzophenone, using a suitable coupling reagent like a Grignard reagent or organolithium compound.
Final Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone moiety, converting it to a secondary alcohol.
Substitution: The fluorine atom on the benzophenone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the spirocyclic nitrogen.
Reduction: Secondary alcohol derivatives of the benzophenone moiety.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its spirocyclic structure.
Materials Science: The compound’s unique structural features make it a candidate for developing novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, particularly those involved in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, influencing synaptic transmission and neuronal activity.
Comparison with Similar Compounds
- 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methylbenzophenone
- 2,6-Dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Comparison:
- Structural Differences: The presence of different substituents on the benzophenone ring (e.g., methyl vs. fluorine) can significantly alter the compound’s chemical properties and reactivity.
- Unique Features: 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is unique due to the fluorine atom, which can enhance its lipophilicity and metabolic stability, making it potentially more effective in biological applications.
This detailed overview provides a comprehensive understanding of 4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3-fluorobenzophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMSLWMXRGEUHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642858 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-84-1 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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